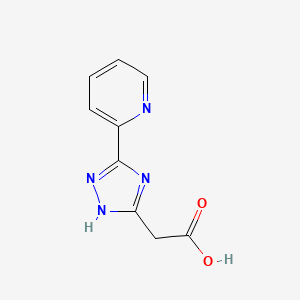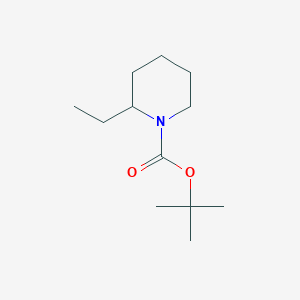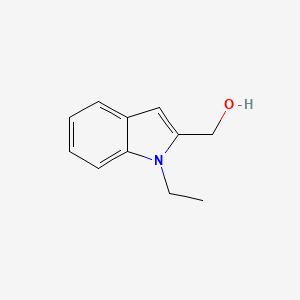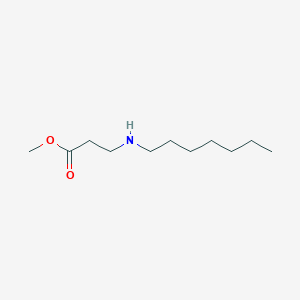
Methyl 3-(heptylamino)propanoate
Vue d'ensemble
Description
Methyl 3-(heptylamino)propanoate is a chemical compound with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . It falls under the category of biochemicals and is commonly used in proteomics research . The compound’s structure consists of an amino group (heptylamino) attached to a propanoate ester moiety.
Synthesis Analysis
Methyl 3-(heptylamino)propanoate can be synthesized through various methods. One approach involves the esterification of propionic acid with methanol, resulting in the formation of the desired compound . Additionally, carboalkoxylation, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst (such as nickel carbonyl or palladium complexes), can also yield this compound .
Molecular Structure Analysis
The molecular formula of Methyl 3-(heptylamino)propanoate is C₁₁H₂₃NO₂ . It contains 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The structure consists of a heptylamino group attached to a propanoate ester functional group .
Chemical Reactions Analysis
Methyl 3-(heptylamino)propanoate can participate in various chemical reactions. Notably, it can undergo a Claisen Condensation , similar to the aldol reaction. In this process, one ester acts as a nucleophile, while another ester serves as the electrophile, leading to the formation of a β-keto ester. Unlike the aldol reaction, hydroxide cannot be used as a base due to potential ester reactivity. Instead, an alkoxide version of the alcohol used to synthesize the ester is employed to prevent side products from transesterification .
Safety and Hazards
Orientations Futures
: Santa Cruz Biotechnology : NIST Chemistry WebBook : Mol-Instincts : [Chemistry LibreTexts](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_%28Wade%29_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_%28Wade%29/23%3A_Alpha_Substitutions_and_Condensations_of_Carbonyl_Compounds/23.09
Propriétés
IUPAC Name |
methyl 3-(heptylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-9-12-10-8-11(13)14-2/h12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHXNCFKTWGXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(heptylamino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)
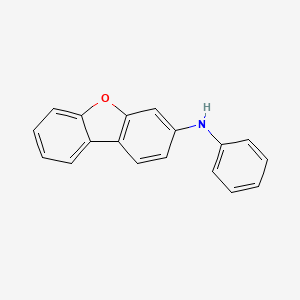
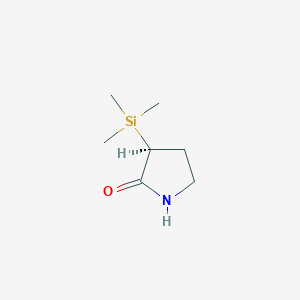
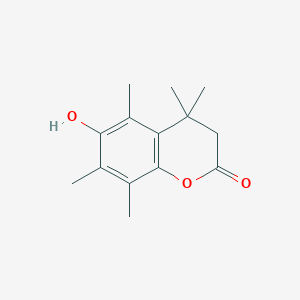


![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)
![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)

